molecular formula C27H21ClN8O2 B11099207 2-[2-(4-amino-1,2,5-oxadiazol-3-yl)-1H-benzimidazol-1-yl]-N'-{(Z)-[1-(4-chlorobenzyl)-1H-indol-3-yl]methylidene}acetohydrazide

2-[2-(4-amino-1,2,5-oxadiazol-3-yl)-1H-benzimidazol-1-yl]-N'-{(Z)-[1-(4-chlorobenzyl)-1H-indol-3-yl]methylidene}acetohydrazide

Cat. No.: B11099207
M. Wt: 525.0 g/mol
InChI Key: YOHVOFNGXBTIHN-YNFMAFFXSA-N
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Description

2-[2-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-1H-1,3-BENZODIAZOL-1-YL]-N’-[(Z)-{1-[(4-CHLOROPHENYL)METHYL]-1H-INDOL-3-YL}METHYLIDENE]ACETOHYDRAZIDE is a complex organic compound that features multiple functional groups, including an oxadiazole, benzodiazole, indole, and hydrazide

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-1H-1,3-BENZODIAZOL-1-YL]-N’-[(Z)-{1-[(4-CHLOROPHENYL)METHYL]-1H-INDOL-3-YL}METHYLIDENE]ACETOHYDRAZIDE typically involves multi-step organic synthesis. The process may start with the preparation of the oxadiazole and benzodiazole intermediates, followed by their coupling with the indole derivative. The final step often involves the formation of the hydrazide linkage under specific reaction conditions such as controlled temperature and pH.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced back to an amino group.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and catalyst play a crucial role in determining the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while substitution reactions may produce a variety of functionalized compounds.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology

In biological research, this compound may be investigated for its potential as a bioactive molecule. Its various functional groups could interact with biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, this compound could be explored for its therapeutic potential. Its structure suggests it may have activity against certain diseases, and it could be used as a lead compound for the development of new drugs.

Industry

In industry, this compound could be used in the development of new materials with specific properties. Its complex structure may impart unique characteristics to polymers, coatings, and other materials.

Mechanism of Action

The mechanism of action of 2-[2-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-1H-1,3-BENZODIAZOL-1-YL]-N’-[(Z)-{1-[(4-CHLOROPHENYL)METHYL]-1H-INDOL-3-YL}METHYLIDENE]ACETOHYDRAZIDE likely involves interaction with specific molecular targets such as enzymes, receptors, or nucleic acids. The compound’s various functional groups may enable it to bind to these targets and modulate their activity, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

  • **2-[2-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-1H-1,3-BENZODIAZOL-1-YL]-N’-[(Z)-{1-[(4-METHYLPHENYL)METHYL]-1H-INDOL-3-YL}METHYLIDENE]ACETOHYDRAZIDE
  • **2-[2-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-1H-1,3-BENZODIAZOL-1-YL]-N’-[(Z)-{1-[(4-BROMOPHENYL)METHYL]-1H-INDOL-3-YL}METHYLIDENE]ACETOHYDRAZIDE

Uniqueness

The uniqueness of 2-[2-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-1H-1,3-BENZODIAZOL-1-YL]-N’-[(Z)-{1-[(4-CHLOROPHENYL)METHYL]-1H-INDOL-3-YL}METHYLIDENE]ACETOHYDRAZIDE lies in its specific combination of functional groups, which may confer unique chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C27H21ClN8O2

Molecular Weight

525.0 g/mol

IUPAC Name

2-[2-(4-amino-1,2,5-oxadiazol-3-yl)benzimidazol-1-yl]-N-[(Z)-[1-[(4-chlorophenyl)methyl]indol-3-yl]methylideneamino]acetamide

InChI

InChI=1S/C27H21ClN8O2/c28-19-11-9-17(10-12-19)14-35-15-18(20-5-1-3-7-22(20)35)13-30-32-24(37)16-36-23-8-4-2-6-21(23)31-27(36)25-26(29)34-38-33-25/h1-13,15H,14,16H2,(H2,29,34)(H,32,37)/b30-13-

InChI Key

YOHVOFNGXBTIHN-YNFMAFFXSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C(=CN2CC3=CC=C(C=C3)Cl)/C=N\NC(=O)CN4C5=CC=CC=C5N=C4C6=NON=C6N

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2CC3=CC=C(C=C3)Cl)C=NNC(=O)CN4C5=CC=CC=C5N=C4C6=NON=C6N

Origin of Product

United States

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